1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea
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Description
1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Structure-Activity Relationships :A study by Fotsch et al. (2001) delves into the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The research showcases the optimization of in vitro potency through modifications in stereochemistry and molecular groups, leading to compounds with high receptor affinity. These findings highlight the compound's potential in modulating neuropeptide-related functions, such as appetite control (Fotsch et al., 2001).
Electrochemical Applications :In the realm of materials science, Bahrami and Hosseini (2012) explore the corrosion inhibition properties of similar urea derivatives on mild steel in acidic environments. Their work demonstrates the compounds' effectiveness as corrosion inhibitors, potentially offering applications in protecting metal surfaces (Bahrami & Hosseini, 2012).
Novel Reactivity in Organic Synthesis :Peng et al. (2011) report on the novel reactivity of oxaziridine with Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving C-C bond cleavage. This chemical reaction, applicable to various aromatic compounds and aryl ureas, opens new pathways for ethoxycarbonylation, a valuable process in organic synthesis (Peng et al., 2011).
Chemical Structure and Physical Properties
X-ray Powder Diffraction Data :Wang et al. (2017) provide X-ray powder diffraction data for a structurally related compound, contributing to the understanding of its crystallography. Such data are crucial for the development of new pharmaceuticals and materials by allowing precise determination of molecular and crystal structures (Wang et al., 2017).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-18-11-9-16(10-12-18)22-21(26)23-17-8-7-15(2)19(14-17)24-13-5-4-6-20(24)25/h7-12,14H,3-6,13H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRDHICDXBNJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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